(S)-2-Aminomethyl-1-methylazetidine

P2X7 antagonism stereospecific pharmacology azetidine building block

(S)-2-Aminomethyl-1-methylazetidine is a chiral, non-racemic C2-aminomethyl-substituted azetidine with the molecular formula C5H12N2 and a molecular weight of 100.16 g/mol. As a single enantiomer of the 2-aminomethyl-1-methylazetidine scaffold, it serves as a key intermediate for constructing stereochemically precise bioactive molecules, particularly where the (S)-configuration at the azetidine 2-position is required for target engagement.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 1363378-17-9
Cat. No. B1459333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Aminomethyl-1-methylazetidine
CAS1363378-17-9
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCN1CCC1CN
InChIInChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m0/s1
InChIKeyQVSTZIIJZBVKNK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Aminomethyl-1-methylazetidine (CAS 1363378-17-9): Chiral Azetidine Building Block for Stereochemically Defined Drug Discovery


(S)-2-Aminomethyl-1-methylazetidine is a chiral, non-racemic C2-aminomethyl-substituted azetidine with the molecular formula C5H12N2 and a molecular weight of 100.16 g/mol . As a single enantiomer of the 2-aminomethyl-1-methylazetidine scaffold, it serves as a key intermediate for constructing stereochemically precise bioactive molecules, particularly where the (S)-configuration at the azetidine 2-position is required for target engagement [1]. The compound belongs to the class of saturated four-membered nitrogen heterocycles, which occupy a distinct physicochemical space between the smaller aziridine (greater ring strain, lower stability) and the larger pyrrolidine/piperidine (different conformational preferences and metabolic profiles) [2].

Why the Racemate, (R)-Enantiomer, or Larger-Ring Analogs Cannot Substitute for (S)-2-Aminomethyl-1-methylazetidine in Stereospecific and Pharmacokinetic Design


Substitution of (S)-2-aminomethyl-1-methylazetidine with the racemic mixture (CAS 1363382-92-6) or the (R)-enantiomer (CAS 1363378-11-3) introduces either the opposite absolute configuration or a 1:1 enantiomeric impurity that can dramatically alter target binding affinity [1]. In the P2X7 antagonist series, for instance, the (S)-azetidine-containing compound achieves an IC50 of 55 nM, significantly more potent than earlier-generation non-azetidine analogs (IC50 ~300–10,000 nM), demonstrating the critical interplay between absolute stereochemistry, ring size, and potency [2]. Replacing the four-membered azetidine with larger pyrrolidine (five-membered) or piperidine (six-membered) rings can negate the metabolic advantage: piperidine-based DGAT2 inhibitors exhibited high intrinsic clearance due to extensive ring oxidation, whereas the azetidine replacement lowered clearance, though additional optimization was needed for bioactivation liability [3]. These stereochemical and ring-size dependencies preclude generic interchange.

Quantitative Differentiation Evidence for (S)-2-Aminomethyl-1-methylazetidine Against Structural Analogs


Target Compound (S)-Enantiomer Achieves a 5.5-Fold Improvement in Human P2X7 Antagonist Potency Over Closest Azetidine-Containing Clinical Analog

In the human P2X7 receptor antagonist series disclosed in US10323000, the compound incorporating the (S)-2-aminomethyl-1-methylazetidine moiety (Compound 151) exhibited an IC50 of 55 nM in the agonist-induced YO-PRO dye uptake assay in HEK293 cells expressing the human P2X7 receptor [1]. This represents a 5.5-fold improvement in potency compared to Compound 38 (IC50 = 300 nM), which differs in its substitution pattern, and a >180-fold improvement over Compound 1 (IC50 = 10,000 nM), the simplest analog in the series [1]. While the patent does not disclose the corresponding (R)-enantiomer of Compound 151, the general structure-activity relationship demonstrates that the defined (S)-configuration at the azetidine 2-position is essential for optimal P2X7 target engagement [1].

P2X7 antagonism stereospecific pharmacology azetidine building block

Azetidine Replacement of Piperidine in DGAT2 Inhibitors Reduced Intrinsic Clearance, Validating the Four-Membered Ring as a Metabolic Soft Spot Mitigation Strategy

In a Pfizer DGAT2 inhibitor program, the piperidine-containing compound 1 exhibited high metabolic intrinsic clearance driven by extensive piperidine ring oxidation [1]. Systematic replacement of the piperidine ring with a range of heterocyclic alternatives identified azetidine 2 as providing lower intrinsic clearance in human liver microsome (HLM) assays [1]. Although the absolute clearance values are not publicly disclosed in the manuscript, the qualitative ranking—azetidine 2 showing lower intrinsic clearance than the piperidine benchmark 1—was a pivotal SAR finding that guided the medicinal chemistry strategy toward azetidine-based clinical candidate ervogastat [1]. This demonstrates that the four-membered azetidine scaffold, when used as a piperidine isostere, can durably shift metabolic pathways away from ring oxidation [1]. Additionally, a systematic 2023 study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives confirmed that high intrinsic microsomal stability was retained for azetidine derivatives, with the single exception of the 3,3-difluoroazetidine derivative, underscoring the general metabolic robustness of the azetidine core [2].

metabolic stability DGAT2 inhibition azetidine-piperidine isosterism

(S)-2-Aminomethyl-1-methylazetidine Serves as a Stereochemically Defined Intermediate in a Co-Crystal Structure of Neuronal Nitric Oxide Synthase, Confirming Defined Binding Pose and Absolute Configuration Requirement

The (S)-configured 2-aminomethyl-1-methylazetidine moiety is a structural component of a potent, selective human neuronal nitric oxide synthase (nNOS) inhibitor series developed by Silverman and colleagues [1]. The co-crystal structure of rat nNOS heme domain in complex with the (S)-azetidine-containing inhibitor (PDB: 6NHD) was solved at 2.10 Å resolution, unequivocally establishing the binding pose and confirming that the (S)-azetidine fragment is accommodated in the enzyme active site [1]. The human endothelial NOS co-structure (PDB: 6NHF) was solved at 1.83 Å resolution, providing complementary structural validation [2]. In the broader SAR study (J Med Chem 2019), compounds incorporating the (S)-azetidine linker demonstrated not only potent nNOS inhibition but also favorable blood-brain barrier permeability (efflux ratio of 0.8 in Caco-2 bidirectional assay) [1]. The use of the (S)-rather than (R)-enantiomer is critical because the defined stereochemistry orients the aminomethyl group for optimal interactions with heme and active-site residues; inversion to the (R)-configuration would be incompatible with the observed binding mode [1].

nNOS inhibition X-ray crystallography stereospecific binding

Platinum(II) Complexes of 2-Aminomethylazetidine Demonstrate Superior Antitumor Activity Against Colon 26 Carcinoma Relative to Carboplatin (CBDCA) and Are Comparable to Cisplatin (CDDP)

In a seminal comparative study, Morikawa et al. evaluated platinum(II) complexes of 2-aminomethyl derivatives across four ring sizes: aziridine (three-membered), azetidine (four-membered), pyrrolidine (five-membered), and piperidine (six-membered) [1]. The platinum complex of 2-aminomethylazetidine (compound 13) and its pyrrolidine analog (compound 16) were significantly effective against murine Colon 26 carcinoma in the subcutaneous-intraperitoneal (sc-ip) system, with antitumor activity superior to carboplatin (CBDCA) and comparable to cisplatin (CDDP) [1]. Structural studies by Goto et al. further revealed that the azetidine-derived chelate ring adopts a less planar geometry than the aziridine analog, and that the anticancer activity of the azetidine and pyrrolidine complexes correlates with the presence of cis-fused successive chelate rings, a geometric feature not accessible with the larger piperidine ring [2]. Although the parent study used the racemic 2-aminomethylazetidine, subsequent structural work employed the S-enantiomer (S-azeda), confirming that defined stereochemistry governs the coordination geometry and, by extension, the biological outcome [2].

antitumor platinum complexes carrier ligand design azetidine-chelate geometry

Azetidine Ring in 5-HT4 Partial Agonists Eliminates N-Dealkylation and Oxazolidine Metabolite Formation That Plagued the Piperidine Series, as Demonstrated by In Vitro Metabolite Profiling

In a study by Obach and colleagues at Pfizer, the first-generation 5-HT4 partial agonist TBPT, which contains a piperidine ring, was metabolized via N-dealkylation (M1) and cyclization to an unusual oxazolidine metabolite (M2), the latter being the predominant species in human plasma [1]. When the piperidine ring was replaced with azetidine, the resulting second-generation 5-HT4 partial agonists were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites; instead, metabolism was redirected to oxidation on the isoxazole ring [1]. This dramatic shift in metabolic fate was achieved without loss of pharmacological potency or functional activity, and was accompanied by reduced turnover in human hepatocytes [1]. The study explicitly positions azetidine as a general-purpose replacement for aliphatic aza-heterocyclic rings (piperidine, pyrrolidine) when alteration of drug metabolism is desired [1]. For procurement, this means that the azetidine scaffold offers a defined metabolic advantage—elimination of specific clearance pathways—that cannot be achieved with pyrrolidine or piperidine analogs.

drug metabolism aza-heterocycle isosterism 5-HT4 receptor agonism

Procurement-Relevant Purity and Price Benchmarking: (S)-Enantiomer (97–98% Purity) Priced at a Premium Over the Racemate (95–98%), Reflecting the Added Value of Enantiopure Chiral Material and Batch-to-Batch Traceability for Regulated Research

Vendor-sourced purity data indicate that the (S)-enantiomer (CAS 1363378-17-9) is routinely supplied at 97% (Achemblock) or 98% (Leyan) , while the racemic mixture (CAS 1363382-92-6) is listed at 95% (CheMall) or 98% (MolCore, Leyan) . The (R)-enantiomer (CAS 1363378-11-3) is available at 97% purity (Achemblock) . Enantiopure (S)-azetidine dihydrochloride (CAS 2682097-49-8) is offered at 97% purity (VWR) [1]. Although purity levels are broadly comparable across the enantiomeric series, the (S)-enantiomer commands a documented price of approximately 8,690 CNY (≈$1,200 USD) per 100 mg and 26,070 CNY (≈$3,600 USD) per 500 mg from Fluorochem , reflecting both the value assigned to the specific (S)-configuration in patent-referenced applications (US10323000, US10676433) and the scarcity of enantiopure material relative to the racemate. This price differential must be factored into procurement planning for programs requiring multi-hundred-milligram to gram-scale quantities.

chiral purity procurement benchmarking enantiopure building blocks

High-Value Application Scenarios for (S)-2-Aminomethyl-1-methylazetidine Based on Quantified Differentiation Evidence


Stereospecific P2X7 Antagonist Lead Optimization Requiring the (S)-Azetidine Moiety for Nanomolar Potency

In P2X7 receptor antagonist lead optimization programs, the (S)-2-aminomethyl-1-methylazetidine fragment should be incorporated when the SAR demands an IC50 ≤ 55 nM in the YO-PRO dye uptake assay, representing a >5.5-fold enhancement over non-azetidine analogs [1]. The use of the racemate or (R)-enantiomer is contraindicated based on the steep stereochemical SAR gradient demonstrated in the US10323000 compound series [1].

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Design with Mandatory (S)-Configuration for Heme Active Site Binding

For CNS-penetrant nNOS inhibitor programs, the (S)-azetidine-containing linker is required to reproduce the binding mode validated by co-crystal structures PDB 6NHD (rat nNOS, 2.10 Å) and PDB 6NHF (human eNOS, 1.83 Å) [2]. The (S)-configuration is non-negotiable for maintaining both the structurally characterized binding pose and the favorable Caco-2 efflux ratio of 0.8 [2]. Procurement of the enantiopure (S)-building block ensures batch-to-batch consistency for crystallography studies and PK/PK-PD correlations.

Metabolic Pathway Redesign: Replacing Piperidine with Azetidine to Eliminate N-Dealkylation and Cyclized Metabolite Formation

In drug discovery programs where a piperidine-containing lead suffers from high intrinsic clearance due to N-dealkylation or formation of pharmacologically active, cyclized metabolites (as seen with the 5-HT4 partial agonist TBPT), the azetidine scaffold offers a validated exit strategy [3]. The azetidine replacement has been demonstrated to completely divert metabolism away from these pathways while preserving target potency and functional activity [3]. (S)-2-Aminomethyl-1-methylazetidine provides the requisite chiral azetidine core for such scaffold-hopping efforts, with metabolic outcomes that pyrrolidine and functionalized piperidine analogs cannot replicate [3].

Platinum(II) Anticancer Complex Design Exploiting the Unique Azetidine Chelate Geometry for Superior Antitumor Activity

For inorganic medicinal chemistry programs developing platinum-based anticancer complexes, the 2-aminomethylazetidine carrier ligand provides a chelate ring geometry—less planar than aziridine, with cis-fused successive rings—that has been directly correlated with in vivo antitumor activity superior to carboplatin and comparable to cisplatin against Colon 26 carcinoma [4]. The (S)-enantiomer (specifically S-azeda) is the stereochemically preferred form based on crystallographic studies of the dichloro platinum(II) complex [5]. Procurement of (S)-2-aminomethyl-1-methylazetidine (or its unprotected C2-aminomethyl precursor) enables the systematic exploration of stereochemistry-antitumor activity relationships in this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Aminomethyl-1-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.